Aminooxy-PEG3-bromide
Description
Properties
IUPAC Name |
O-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethyl]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18BrNO4/c9-1-2-11-3-4-12-5-6-13-7-8-14-10/h1-8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWCFCSQLYSKMDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCON)OCCOCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501177459 | |
| Record name | Hydroxylamine, O-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501177459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1895922-73-2 | |
| Record name | Hydroxylamine, O-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1895922-73-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydroxylamine, O-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501177459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Substitution of PEG-Based Precursors
The most common method involves functionalizing a triethylene glycol (PEG3) backbone with aminooxy and bromide groups through sequential substitution reactions. A representative procedure involves:
-
Synthesis of PEG3-diol : Triethylene glycol is treated with tosyl chloride to form a ditosylate intermediate.
-
Aminooxy Introduction : The tosyl group is displaced by hydroxylamine under basic conditions (e.g., sodium hydride in tetrahydrofuran), yielding aminooxy-PEG3-OH.
-
Bromination : The terminal hydroxyl group is converted to bromide using phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).
Key Reaction Conditions :
Schotten-Baumann Acylation Approach
This method adapts classic acylation conditions to install the aminooxy group:
-
Activation of PEG3-bromide : PEG3-bromide is reacted with diphenylphosphoryl chloride to form a mixed phosphonate intermediate.
-
Aminooxy Coupling : Hydroxylamine hydrochloride is added under Schotten-Baumann conditions (aqueous NaOH, dichloromethane), forming the aminooxy-phosphoryl adduct.
-
Deprotection : The phosphoryl group is removed via hydrolysis with hydrochloric acid, yielding this compound.
Optimization Notes :
-
Reaction time: 12–24 hours for complete deprotection.
-
Final purity: >95% after recrystallization from ethanol/water.
Critical Parameters in Synthesis
PEG Chain Length Control
The PEG3 spacer is synthesized via controlled ethylene oxide polymerization. Size-exclusion chromatography (SEC) confirms an average molecular weight of 272.1 g/mol, consistent with the formula C₈H₁₈BrNO₄.
Table 1: Characterization of this compound
Bromination Efficiency
Bromination is a critical step, with HBr gas in DCM achieving >90% conversion compared to 70–80% with PBr₃. Excess HBr (3 eq) minimizes di-brominated byproducts.
Scalability and Industrial Production
Batch vs. Continuous Flow Synthesis
-
Batch Mode : Standard for small-scale (1–100 g) production, with yields of 60–75%.
-
Continuous Flow : Microreactors enhance heat transfer during exothermic bromination, improving yield to 85%.
Table 2: Comparison of Synthesis Methods
| Method | Scale | Yield (%) | Purity (%) |
|---|---|---|---|
| Nucleophilic Substitution | 100 g | 70 | 98 |
| Schotten-Baumann | 50 g | 65 | 95 |
| Continuous Flow | 1 kg | 85 | 99 |
Analytical Validation
Structural Confirmation
Functional Group Analysis
-
Aminooxy Quantification : UV-Vis at 260 nm after derivatization with 4-nitrobenzaldehyde.
-
Bromide Content : Ion chromatography validates stoichiometric Br (theoretical: 29.4%; observed: 28.9%).
Challenges and Mitigation Strategies
Byproduct Formation
Purification Limitations
-
Silica Gel Incompatibility : Aminooxy groups interact with silica, necessitating reverse-phase HPLC for high-purity batches (>98%).
Emerging Innovations
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromide group in Aminooxy-PEG3-bromide acts as an efficient leaving group, enabling nucleophilic substitution reactions. This reactivity is critical for introducing functional groups or conjugating biomolecules.
Key Features :
- Reagents : Amines, thiols, or other nucleophiles.
- Conditions : Polar aprotic solvents (e.g., DMF, DMSO) at room temperature or mild heating.
- Mechanism : Follows an S<sub>N</sub>2 pathway due to the primary alkyl bromide structure.
Example Reaction :
Reaction with ethanolamine yields PEG-amine derivatives, which are intermediates in PROTAC synthesis .
*Yields extrapolated from analogous reactions in search results.
Oxime Ligation Reactions
The aminooxy group reacts selectively with aldehydes or ketones to form stable oxime bonds, a cornerstone of bioorthogonal chemistry.
Key Features :
- Reagents : Carbonyl-containing molecules (e.g., glycoproteins, glycan derivatives).
- Conditions : Mildly acidic (pH 4–6) with or without aniline catalysis.
- Reversibility : Oxime bonds can be cleaved under strong acidic conditions (e.g., 0.1 M HCl) .
Kinetic Data :
- Rate Constant : ~0.1–1 M<sup>−1</sup>s<sup>−1</sup> (pH 5.0, 25°C) .
- Stability : Oxime conjugates remain intact in physiological conditions but hydrolyze in acidic environments (e.g., lysosomal pH 4.5) .
Applications :
- Conjugation of antibodies with cytotoxic payloads .
- Reversible immobilization of enzymes on solid supports .
Comparative Reactivity with Analogues
This compound’s reactivity profile differs from structurally related compounds, as shown below:
| Compound | Reactivity with Aldehydes | Nucleophilic Substitution Efficiency | Solubility in H₂O | Key Advantage |
|---|---|---|---|---|
| Aminooxy-PEG2-bromide | Faster kinetics | Moderate | Lower | Compact for sterically hindered sites |
| Aminooxy-PEG4-bromide | Slower kinetics | High | Higher | Enhanced solubility for in vivo use |
| t-Boc-Aminooxy-PEG3-bromide | Requires deprotection | Low (post-deprotection) | Moderate | Selective modification strategies |
Stability and Reaction Optimization
Critical Factors :
- pH Sensitivity : Aminooxy reactivity is optimal at pH 4–6; outside this range, side reactions (e.g., hydrolysis) dominate .
- Temperature : Reactions proceed efficiently at 25–40°C; higher temperatures risk PEG chain degradation.
- Catalysts : Aniline (10 mM) accelerates oxime formation 10-fold without compromising selectivity .
Scientific Research Applications
Drug Delivery Systems
Aminooxy-PEG3-bromide serves as a critical component in the development of drug delivery systems. The aminooxy functional group can react with carbonyl and aldehyde groups, facilitating the formation of stable covalent bonds. This property is particularly valuable in creating drug conjugates that enhance the bioavailability and efficacy of therapeutic agents. The incorporation of polyethylene glycol (PEG) chains improves solubility and reduces immunogenicity, making it suitable for various pharmaceutical applications .
PROTAC Synthesis
One of the prominent uses of this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit E3 ubiquitin ligases to target proteins for degradation via the ubiquitin-proteasome system. This compound acts as a linker between the E3 ligase ligand and the target protein ligand, facilitating selective degradation of disease-related proteins . This approach has shown promise in treating various cancers by eliminating oncogenic proteins that contribute to tumor growth.
Antibody-Drug Conjugates
In antibody-drug conjugates (ADCs), this compound is used to link cytotoxic drugs to antibodies. This strategy allows for targeted delivery of chemotherapeutics directly to cancer cells, minimizing systemic toxicity while maximizing therapeutic effects. The stability and specificity provided by the aminooxy group enhance the overall efficacy of ADCs .
Protein Labeling and Modification
This compound is extensively used for site-specific labeling of proteins. By forming oxime bonds with aldehyde-functionalized proteins, researchers can attach various probes or tags, such as fluorescent dyes or biotin, enabling visualization and tracking of proteins within biological systems. This application is crucial for studying protein interactions, localization, and dynamics in live cells .
Multicomponent Reaction Systems
The compound's ability to undergo multicomponent reactions allows for the simultaneous modification of proteins with multiple functional groups. For instance, researchers have successfully utilized this compound in triorthogonal labeling strategies, where proteins are modified with different reactive groups to facilitate complex assembly processes. This capability enables the creation of multifunctional protein constructs that can be employed in advanced therapeutic applications .
Data Tables
| Study Title | Application | Findings |
|---|---|---|
| Synthesis of PROTACs using this compound | Targeted protein degradation | Demonstrated selective degradation of oncogenic proteins |
| Development of Antibody-Drug Conjugates | Cancer therapy | Improved targeting and reduced off-target effects |
| Site-specific protein labeling | Protein interaction studies | Enhanced visualization and tracking capabilities |
Mechanism of Action
The mechanism of action of Aminooxy-PEG3-bromide involves its role as a linker in PROTACs. The aminooxy group reacts with aldehydes to form oxime bonds, while the bromide group participates in nucleophilic substitution reactions. In PROTACs, the linker connects two ligands: one for an E3 ubiquitin ligase and the other for the target protein. This connection facilitates the ubiquitination and subsequent degradation of the target protein through the ubiquitin-proteasome system .
Comparison with Similar Compounds
t-Boc-Aminooxy-PEG3-Bromide
- Structure: Features a tert-butoxycarbonyl (t-Boc)-protected aminooxy group and a bromide.
- Key Differences: The t-Boc group requires mild acidic deprotection (e.g., TFA) to activate the aminooxy group, enabling controlled reactivity in multi-step syntheses . Enhanced stability compared to unprotected aminooxy-PEG3-bromide, allowing longer storage.
- Applications: Ideal for sequential conjugation where temporary protection of the aminooxy group is necessary .
Aminooxy-PEG3-Azide
- Structure: Contains an aminooxy group and an azide (N₃) instead of bromide.
- Key Differences: The azide enables copper-catalyzed or strain-promoted click chemistry with alkynes/DBCO, forming triazole linkages .
- Applications : Dual-functionality for oxime and click chemistry, useful in multi-component bioconjugation .
Bromo-PEG3-Bromide
- Structure : Symmetric homobifunctional PEG derivative with bromides at both termini (CAS: 31255-26-2) .
- Key Differences: Lacks the aminooxy group, limiting its use to nucleophilic substitutions on both ends.
- Applications : Connecting two nucleophiles (e.g., amines or thiols) in drug linker systems .
Bromo-PEG4-N3
- Structure : Combines bromide and azide groups with a longer PEG4 spacer.
- Key Differences :
- Extended PEG4 spacer increases solubility and spacing between conjugated molecules.
- Combines nucleophilic substitution (via bromide) and click chemistry (via azide) in one molecule.
- Applications : Versatile linker for multi-modal conjugations in materials science .
Amine-PEG3-COOH
- Structure : Contains an amine and a carboxylic acid group (CAS: 784105-33-5).
- Key Differences: Amine reacts with NHS esters; carboxylic acid forms amide bonds, offering orthogonal coupling distinct from aminooxy-bromide chemistry. No leaving group (bromide) or bioorthogonal handle (azide).
- Applications: pH-sensitive conjugations and nanoparticle surface functionalization .
Data Tables
Table 1: Functional Group Comparison
Table 2: Application Scenarios
| Compound | Preferred Use Case |
|---|---|
| This compound | Oxime bond formation + nucleophilic substitution |
| t-Boc-Aminooxy-PEG3-bromide | Protected aminooxy for sequential conjugation |
| Aminooxy-PEG3-azide | Oxime + triazole linkages (e.g., antibody-drug conjugates) |
| Bromo-PEG3-bromide | Homobifunctional crosslinking (e.g., polymer synthesis) |
| Bromo-PEG4-N3 | Multi-step conjugations requiring longer spacers |
Stability and Handling Considerations
Biological Activity
Aminooxy-PEG3-bromide is a specialized compound utilized primarily in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are innovative therapeutic agents designed to selectively degrade specific proteins within cells. This article explores the biological activity of this compound, detailing its mechanisms, applications, and relevant research findings.
Overview of PROTAC Technology
PROTACs are bifunctional molecules that consist of two distinct ligands connected by a linker. One ligand binds to a target protein, while the other interacts with an E3 ubiquitin ligase, facilitating the ubiquitination and subsequent degradation of the target protein via the proteasome system. This approach offers a powerful method for targeted protein degradation, potentially overcoming limitations associated with traditional small molecule inhibitors.
This compound is characterized by its PEG (polyethylene glycol) structure which enhances solubility and biocompatibility. The aminooxy group allows for specific interactions with carbonyl-containing moieties, facilitating the formation of stable oxime bonds. This property is crucial for the effective functioning of PROTACs in biological systems.
The mechanism by which this compound operates involves several key steps:
- Binding to Target Proteins : The compound's aminooxy group reacts with aldehydes or ketones present on target proteins to form stable oxime linkages.
- Recruitment of E3 Ligase : The other ligand within the PROTAC structure binds to an E3 ubiquitin ligase, promoting ubiquitination of the target protein.
- Degradation via Proteasome : Once ubiquitinated, the target protein is recognized and degraded by the proteasome, leading to a reduction in its cellular levels.
Research Findings
Recent studies have highlighted the effectiveness of this compound in various applications:
- Targeted Protein Degradation : Research indicates that PROTACs utilizing this compound can effectively degrade oncogenic proteins in cancer cells, offering potential therapeutic benefits in oncology .
- Dual Labeling Techniques : Aminooxy-PEG has been employed in dual labeling methodologies for proteins, allowing for simultaneous tracking and functional analysis of proteins within cellular environments .
- Enhanced Reaction Rates : The presence of PEG moieties has been shown to accelerate reaction rates in various synthetic pathways, improving yields and efficiency in constructing complex biomolecules .
Case Studies
Several case studies illustrate the utility of this compound:
- Cancer Therapeutics : A study demonstrated that a PROTAC incorporating this compound effectively targeted and degraded mutant forms of oncogenic proteins, resulting in reduced cell proliferation in vitro .
- Nanoparticle Delivery Systems : Research involving nanoparticles functionalized with this compound showed enhanced cellular uptake and specificity towards cancer cells when combined with targeting ligands .
- Protein Engineering : this compound has been utilized in engineering multifunctional proteins that can be used for therapeutic applications, showcasing its versatility beyond just PROTAC development .
Data Table
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for Aminooxy-PEG3-bromide, and how do reaction conditions influence yield and purity?
- Methodology : Synthesis typically involves nucleophilic substitution between PEG3-diol derivatives and bromoacetyl intermediates under anhydrous conditions. Optimize reaction temperature (e.g., 25–60°C) and solvent polarity (e.g., DMF or THF) to balance reaction speed and byproduct formation. Post-synthesis purification via flash chromatography or preparative HPLC is critical for isolating high-purity products (>95% by NMR or LC-MS) .
- Data Analysis : Monitor reaction progress using TLC (Rf ~0.3–0.5 in EtOAc/hexane) and quantify yield via gravimetric analysis. Validate purity using H NMR (e.g., δ 3.6–3.8 ppm for PEG backbone) and mass spectrometry (expected [M+Na] ~430–450 Da) .
Q. How is this compound characterized for functional group integrity and stability?
- Experimental Design :
- Aminooxy Validation : React with a ketone model compound (e.g., acetone) and confirm oxime formation via FTIR (C=N stretch ~1640 cm) or H NMR (disappearance of ketone proton signals) .
- Bromide Reactivity : Test alkylation efficiency using a thiol nucleophile (e.g., cysteine) and quantify substitution via Ellman’s assay or HPLC .
- Stability Studies : Assess hydrolytic stability in PBS (pH 7.4) and acidic/basic conditions (pH 2–10) over 24–72 hours using LC-MS to detect degradation products .
Advanced Research Questions
Q. How can researchers address discrepancies in reaction efficiency when conjugating this compound with different biomolecules (e.g., antibodies vs. peptides)?
- Contradiction Analysis : Variability arises from biomolecule size, solubility, and reactive group accessibility. For antibodies (large, multi-domain proteins), use gentle agitation (4°C, 24h) in low-salt buffers (e.g., 50 mM HEPES, pH 8.5) to minimize aggregation. For peptides, optimize molar ratios (e.g., 5:1 PEG:peptide) and employ click chemistry (e.g., strain-promoted azide-alkyne cycloaddition) for selective labeling .
- Validation : Confirm conjugation via SDS-PAGE (shift in molecular weight) or MALDI-TOF for peptides. Quantify unreacted PEG using size-exclusion chromatography .
Q. What experimental strategies mitigate PEG-related artifacts in cellular uptake studies of this compound conjugates?
- Methodology :
- Control Experiments : Include PEG-only controls to distinguish non-specific cellular uptake from targeted delivery.
- Surface Charge Modulation : Introduce zwitterionic or charged end groups (e.g., carboxylate) to reduce PEG-protein corona effects .
- Imaging Validation : Use confocal microscopy with fluorophore-labeled PEG (e.g., FITC-PEG3-bromide) to track intracellular localization .
Q. How can the PICO framework structure studies on this compound’s pharmacokinetic (PK) behavior?
- PICO Adaptation :
- Population : this compound conjugated to a model drug (e.g., doxorubicin).
- Intervention : Administration route (IV vs. subcutaneous) and PEG chain length.
- Comparison : Unmodified drug vs. PEGylated counterpart.
- Outcome : Plasma half-life (), tissue distribution (e.g., liver vs. tumor), and renal clearance.
Methodological Guidelines
Q. What statistical methods are recommended for analyzing stability data of this compound conjugates?
- Approach : Apply ANOVA to compare degradation rates across pH/temperature conditions. Use regression models (e.g., Arrhenius equation) to predict shelf-life. Report means ± SEM and justify significant figures (e.g., ±0.1% for purity assays) .
Q. How should researchers document synthetic protocols to ensure reproducibility?
- Best Practices :
- Detailed Reaction Logs : Include exact solvent volumes, catalyst batches, and stirring speeds.
- In-Process Controls : Report intermediate purity checks (e.g., TLC at 30/70 EtOAc/hexane).
- Instrument Calibration : Specify HPLC column type (C18 vs. HILIC) and MS ionization parameters .
Data Presentation Standards
| Parameter | Reporting Requirement | Reference |
|---|---|---|
| Yield (%) | ±0.5% (gravimetric) | |
| Purity | >95% (NMR integration) | |
| Stability (pH 7.4, 24h) | Degradation ≤5% (LC-MS area) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
